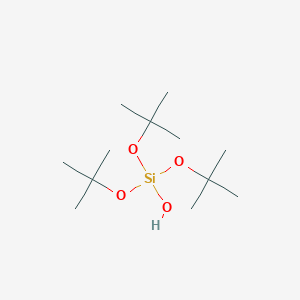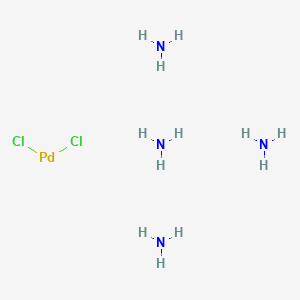
Tetraamminepalladium(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamminepalladium(II) dichloride, commonly known as Pd(NH3)4Cl2, is a chemical compound that has been widely used in scientific research. This compound is a coordination complex of palladium, which is a transition metal that has unique chemical and physical properties. Tetraamminepalladium(II) dichloride is a yellow crystalline substance that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Tetraamminepalladium(II) dichloride has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. It has also been used as a precursor for the synthesis of other palladium complexes and nanoparticles.
Wirkmechanismus
The mechanism of action of tetraamminepalladium(II) dichloride is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biochemical pathways, leading to different physiological effects.
Biochemische Und Physiologische Effekte
Tetraamminepalladium(II) dichloride has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune response and regulate cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraamminepalladium(II) dichloride has several advantages for lab experiments. It is a stable and well-characterized compound that is readily available. It is also relatively inexpensive compared to other palladium compounds. However, it has some limitations, such as its toxicity and the need for careful handling and disposal. It also has limited solubility in non-polar solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of tetraamminepalladium(II) dichloride in scientific research. One direction is the development of new palladium complexes and nanoparticles with enhanced properties for catalysis and biomedical applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of tetraamminepalladium(II) dichloride may lead to improved yields and purity, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, tetraamminepalladium(II) dichloride is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for catalysis and biomedical applications.
Synthesemethoden
Tetraamminepalladium(II) dichloride can be synthesized by reacting palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions of temperature and pressure to obtain the pure crystalline compound. The synthesis of tetraamminepalladium(II) dichloride is a well-established method that has been used for many years.
Eigenschaften
CAS-Nummer |
15974-14-8 |
|---|---|
Produktname |
Tetraamminepalladium(II) dichloride |
Molekularformel |
Cl2H12N4Pd |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
azane;dichloropalladium |
InChI |
InChI=1S/2ClH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
AQBOUNVXZQRXNP-UHFFFAOYSA-L |
SMILES |
N.N.N.N.Cl[Pd]Cl |
Kanonische SMILES |
N.N.N.N.[Cl-].[Cl-].[Pd+2] |
Verwandte CAS-Nummern |
13601-08-6 (dinitrate) 13815-17-3 (dichloride) 61495-96-3 (diacetate) 68413-68-3 (dihydroxide) |
Synonyme |
dichlorotetramine palladium(II) dichlorotetramine palladium(II) diacetate dichlorotetramine palladium(II) dichloride dichlorotetramine palladium(II) dihydroxide dichlorotetramine palladium(II) dinitrate tetraamine palladium tetramine dichloropalladium(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
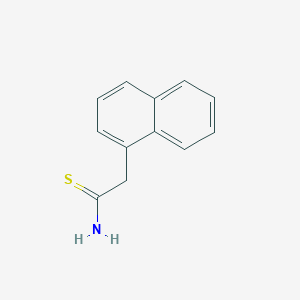
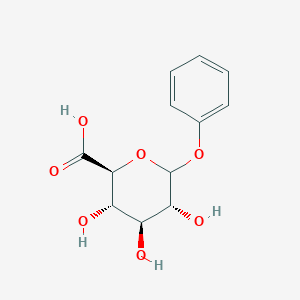
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
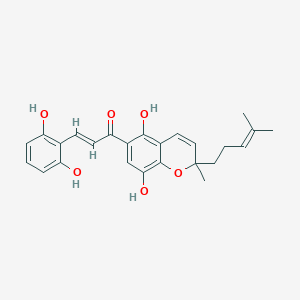
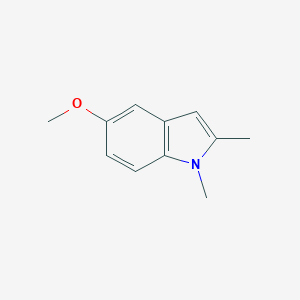
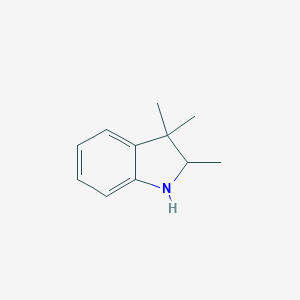
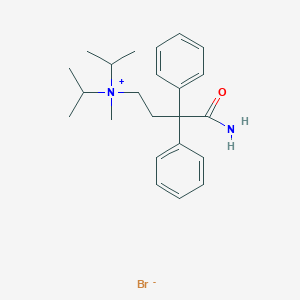
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
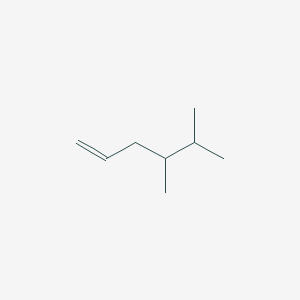
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
